3-Acetylpyridine adenine dinucleotide

Description

A coenzyme composed of ribosylnicotinamide 5'-diphosphate coupled to adenosine 5'-phosphate by pyrophosphate linkage. It is found widely in nature and is involved in numerous enzymatic reactions in which it serves as an electron carrier by being alternately oxidized (NAD+) and reduced (NADH). (Dorland, 27th ed)

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3S,4R,5R)-5-(3-acetylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N6O14P2/c1-10(29)11-3-2-4-27(5-11)21-17(32)15(30)12(40-21)6-38-43(34,35)42-44(36,37)39-7-13-16(31)18(33)22(41-13)28-9-26-14-19(23)24-8-25-20(14)28/h2-5,8-9,12-13,15-18,21-22,30-33H,6-7H2,1H3,(H3-,23,24,25,34,35,36,37)/t12-,13-,15-,16-,17-,18-,21-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPVQNXLUPNWQHM-RBEMOOQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C[N+](=CC=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=C[N+](=CC=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N6O14P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901018980 | |

| Record name | 3-Acetylpyridine adenine dinucleotide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901018980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

662.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86-08-8 | |

| Record name | Acetylpyridine adenine dinucleotide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Acetylpyridine adenine dinucleotide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Acetylpyridine adenine dinucleotide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901018980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-acetylpyridine-adenine dinucleotide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.500 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Acetylpyridine Adenine Dinucleotide (3-APAD)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Acetylpyridine adenine (B156593) dinucleotide (3-APAD), a synthetic analog of the ubiquitous coenzyme nicotinamide (B372718) adenine dinucleotide (NAD+), serves as a powerful tool in biochemical and pharmacological research. Its distinct electrochemical properties, most notably a higher standard redox potential compared to NAD+, make it an invaluable substitute in enzymatic reactions where the equilibrium of NAD+/NADH conversion is unfavorable. This guide provides a comprehensive overview of 3-APAD, including its core properties, comparative data with NAD+, detailed experimental protocols for its use in dehydrogenase assays, and a visual representation of its application in an enzymatic cycling assay for sensitive metabolite quantification.

Core Properties and Structure

3-APAD is a crystalline solid that functions as an electron transporter in various enzymatic reactions.[1] It is structurally analogous to NAD+, with the key difference being the substitution of the nicotinamide's carboxamide group with an acetyl group at the 3-position of the pyridine (B92270) ring. This modification is responsible for its altered redox potential and, consequently, its utility in specific experimental contexts.

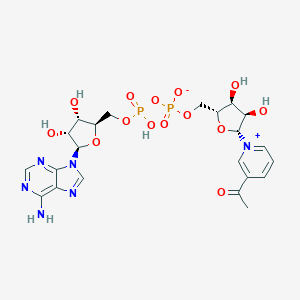

Chemical Structure:

Quantitative Data and Comparison with NAD+

The primary advantage of 3-APAD lies in its higher oxidation potential, which facilitates the enzymatic measurement of substrates like lactate (B86563), malate, and glutamate, where the reaction equilibrium with NAD+ is unfavorable.

Table 1: Physicochemical Properties of 3-APAD and NAD+

| Property | 3-Acetylpyridine Adenine Dinucleotide (3-APAD) | Nicotinamide Adenine Dinucleotide (NAD+) |

| Molecular Weight | 662.44 g/mol [1] | 663.43 g/mol |

| Standard Redox Potential (E°') | -0.248 V[2] | -0.320 V |

| Absorbance Maximum (λmax) | 259-260 nm[1] | ~260 nm |

| Solubility in Water | 50 mg/mL[1] | Highly soluble |

Table 2: Kinetic Parameters of Dehydrogenases with 3-APAD and NAD+

| Enzyme | Coenzyme | Km | Vmax |

| Lactate Dehydrogenase (LDH) | 3-APAD | Varies (often higher than NAD+) | Varies |

| NAD+ | 8.62-13.5 mM (mouse periportal hepatocytes)[3] | Varies | |

| Alcohol Dehydrogenase (ADH) | 3-APAD | Varies | Varies |

| NAD+ | 1.12 ± 0.04 mM (Crocus sativus corm) | 8.2 ± 0.6 nmol/min/mg protein |

Experimental Protocols

Spectrophotometric Assay for Dehydrogenase Activity using 3-APAD

This protocol provides a general framework for measuring the activity of a dehydrogenase enzyme using 3-APAD. The principle lies in monitoring the increase in absorbance at 340 nm, which corresponds to the reduction of 3-APAD to 3-APADH.

Materials:

-

Spectrophotometer capable of measuring absorbance at 340 nm

-

Cuvettes

-

Purified dehydrogenase enzyme

-

This compound (3-APAD) solution (concentration to be optimized)

-

Substrate for the dehydrogenase (e.g., lactate for LDH, ethanol (B145695) for ADH)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

Nuclease-free water

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of 3-APAD in nuclease-free water. The final concentration in the assay will need to be optimized but is typically in the millimolar range.

-

Prepare a stock solution of the substrate in the reaction buffer. The final concentration should be saturating to determine Vmax.

-

Prepare a working solution of the purified enzyme in the reaction buffer. The concentration should be sufficient to provide a linear rate of reaction over the measurement period.

-

-

Set up the Reaction Mixture:

-

In a cuvette, combine the reaction buffer, 3-APAD solution, and substrate solution.

-

The total volume should be appropriate for the cuvette (e.g., 1 mL).

-

-

Initiate the Reaction:

-

Add the enzyme solution to the cuvette to initiate the reaction.

-

Mix gently by inverting the cuvette.

-

-

Measure Absorbance:

-

Immediately place the cuvette in the spectrophotometer and begin monitoring the absorbance at 340 nm.

-

Record the absorbance at regular intervals (e.g., every 15-30 seconds) for a period of 3-5 minutes.

-

-

Data Analysis:

-

Plot the absorbance at 340 nm against time.

-

Determine the initial linear rate of the reaction (ΔAbs/min).

-

Calculate the enzyme activity using the Beer-Lambert law (Activity = (ΔAbs/min) / (ε * l) * dilution factor), where ε is the molar extinction coefficient of 3-APADH at 340 nm and l is the path length of the cuvette.

-

Workflow for Spectrophotometric Dehydrogenase Assay:

Caption: Workflow for a typical spectrophotometric dehydrogenase assay using 3-APAD.

Enzymatic Cycling Assay for Lactate Measurement using 3-APAD

This protocol describes a highly sensitive method for measuring low levels of lactate. The initial reaction utilizes lactate dehydrogenase (LDH) to produce 3-APADH, which then enters a cycling reaction involving a second enzyme system to amplify the signal.

Principle:

Lactate is oxidized to pyruvate (B1213749) by LDH using 3-APAD as the cofactor, producing 3-APADH. The 3-APADH is then re-oxidized to 3-APAD by a second enzyme system (e.g., diaphorase with an appropriate electron acceptor like a tetrazolium salt), which produces a colored formazan (B1609692) product that can be measured spectrophotometrically. This recycling of 3-APAD/3-APADH amplifies the signal, allowing for the detection of very low lactate concentrations.

Materials:

-

Spectrophotometer

-

Lactate Dehydrogenase (LDH)

-

Diaphorase

-

This compound (3-APAD)

-

L-Lactate standard solutions

-

Tetrazolium salt (e.g., INT, MTT)

-

Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.5)

-

Sample containing lactate

Procedure:

-

Prepare Reagent Mixture:

-

Prepare a reagent mixture containing the reaction buffer, 3-APAD, diaphorase, and the tetrazolium salt.

-

-

Sample and Standard Preparation:

-

Prepare a series of lactate standard solutions of known concentrations.

-

Prepare the unknown samples.

-

-

Reaction Setup:

-

In a microplate or cuvettes, add the reagent mixture to the lactate standards and unknown samples.

-

-

Initiate the Cycling Reaction:

-

Add LDH to each well/cuvette to start the reaction.

-

-

Incubation and Measurement:

-

Incubate the reactions at a constant temperature (e.g., 37°C) for a defined period.

-

Measure the absorbance of the formazan product at its λmax (e.g., ~490 nm for INT).

-

-

Data Analysis:

-

Create a standard curve by plotting the absorbance of the lactate standards against their concentrations.

-

Determine the lactate concentration in the unknown samples by interpolating their absorbance values on the standard curve.

-

Workflow for Enzymatic Cycling Assay for Lactate:

Caption: Enzymatic cycling assay for sensitive lactate detection using 3-APAD.

Signaling Pathways and Applications

While 3-APAD is primarily a laboratory tool and not a natural signaling molecule, its use is critical in elucidating metabolic pathways. For instance, in studies of oxidative phosphorylation , 3-APAD can be used to probe the function of Complex I (NADH:ubiquinone oxidoreductase). By substituting for NADH, researchers can investigate the kinetics and mechanism of electron transfer within this crucial component of the electron transport chain.[4]

Logical Relationship in Studying Complex I with 3-APAD:

Caption: Use of 3-APAD as a substitute for NADH to study Complex I function.

Conclusion

This compound is an indispensable tool for researchers in biochemistry and related fields. Its higher redox potential compared to NAD+ allows for the investigation of enzymatic reactions that are otherwise difficult to study. The protocols and data presented in this guide provide a solid foundation for the effective utilization of 3-APAD in the laboratory, enabling more precise and sensitive measurements of enzyme kinetics and metabolite concentrations. As research into metabolic pathways and their role in disease continues to expand, the utility of NAD+ analogs like 3-APAD is set to grow in importance.

References

- 1. 3-乙酰吡啶腺嘌呤二核苷酸 ≥85% | Sigma-Aldrich [sigmaaldrich.com]

- 2. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]

- 3. Kinetic parameters of lactate dehydrogenase in liver and gastrocnemius determined by three quantitative histochemical methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

3-Acetylpyridine Adenine Dinucleotide (3-APAD): A Technical Guide for Researchers

Abstract: 3-Acetylpyridine (B27631) adenine (B156593) dinucleotide (3-APAD) is a synthetic analog of the ubiquitous coenzyme nicotinamide (B372718) adenine dinucleotide (NAD+). By replacing the nicotinamide's carboxamide group with an acetyl group, 3-APAD exhibits a higher standard redox potential than its natural counterpart. This property makes it an invaluable tool in biochemistry and drug development, particularly for driving enzymatic reactions that have unfavorable equilibria with NAD+. This guide provides an in-depth overview of the structure, chemical properties, and applications of 3-APAD, complete with quantitative data and detailed experimental protocols for its use.

Molecular Structure

3-Acetylpyridine adenine dinucleotide (3-APAD) is structurally analogous to NAD+. It consists of an adenine nucleotide and a 3-acetylpyridine mononucleotide linked via a pyrophosphate bridge. The core difference lies in the pyridine (B92270) moiety; the carboxamide group at the 3-position of the pyridine ring in NAD+ is replaced by a methyl ketone (acetyl) group in 3-APAD. This seemingly minor substitution is responsible for the significant alteration of the molecule's electrochemical properties.

The formal chemical name is adenosine (B11128) 5'-(trihydrogen diphosphate), P'→5'-ester with 3-acetyl-1-β-D-ribofuranosylpyridinium, inner salt.[1]

Chemical and Physical Properties

3-APAD is typically supplied as a stable, lyophilized white to off-white powder.[2] It is readily soluble in water and aqueous buffers such as PBS.[2] For long-term use, it should be stored in a desiccated environment at -20°C, where it remains stable for at least four years.[1]

Table 1: Chemical and Physical Properties of 3-APAD

| Property | Value | References |

| Chemical Formula | C₂₂H₂₈N₆O₁₄P₂ | [1][2] |

| Molecular Weight | 662.44 g/mol | [2][3] |

| CAS Number | 86-08-8 | [2] |

| Appearance | White to off-white lyophilized powder | [3] |

| Solubility | Water: 50 mg/mL; PBS (pH 7.2): 10 mg/mL | [2] |

| Storage | Long-term: -20°C; Short-term: 4°C | [4] |

| Purity | ≥85% or ≥90% (depending on supplier) | [2][3] |

Biochemical Properties and Applications

The primary biochemical function of 3-APAD is to act as a hydrogen-accepting coenzyme for a wide range of oxidoreductases (dehydrogenases), analogous to NAD+.

Higher Redox Potential: The most significant biochemical property of 3-APAD is its standard reduction potential (E°'), which is higher (less negative) than that of the NAD+/NADH couple (-0.320 V at pH 7). The acetyl group is more electron-withdrawing than the carboxamide group, which makes the pyridinium (B92312) ring more susceptible to reduction. This higher potential allows 3-APAD to drive the equilibrium of certain dehydrogenase reactions further toward the oxidation of the substrate.[2] This is particularly advantageous for measuring substrates like lactate (B86563), malate (B86768), and glutamate, where the reaction equilibrium with NAD+ strongly favors the reduced substrate.[2]

Enzyme Specificity: 3-APAD can effectively substitute for NAD+ in many dehydrogenase reactions, including those catalyzed by lactate dehydrogenase, malate dehydrogenase, and bacterial lipoamide (B1675559) dehydrogenase.[2] However, kinetic parameters (Kₘ, Vₘₐₓ) will differ from those for NAD+ and must be determined for each specific enzyme system.

Spectral Properties: The oxidized (3-APAD⁺) and reduced (3-APADH) forms of the coenzyme have distinct spectral properties that are crucial for its use in enzyme assays. The reduction of the pyridine ring in 3-APAD⁺ leads to the formation of a new absorbance peak at a longer wavelength, similar to the NAD+/NADH transition.

Table 2: Spectral Properties of 3-APAD and 3-APADH

| Form | λₘₐₓ (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | References |

| Oxidized (3-APAD⁺) | ~260 nm | ~18,000 (estimated)¹ | [1][2] |

| Reduced (3-APADH) | 363 nm | 9,100 | [4] |

| ¹The molar extinction coefficient of the oxidized form at ~260 nm has not been definitively reported but is primarily due to the adenine moiety, which is identical to that in NAD⁺. Therefore, the value is expected to be very similar to that of NAD⁺ (ε₂₆₀ ≈ 18,000 M⁻¹cm⁻¹). |

Experimental Protocols

The following are generalized protocols that should be optimized for specific experimental conditions, including enzyme concentration, substrate concentration, pH, and temperature.

General Protocol for a Dehydrogenase Assay using 3-APAD⁺

This protocol describes a direct spectrophotometric assay to measure the activity of a dehydrogenase (e.g., Lactate Dehydrogenase) by monitoring the production of 3-APADH.

1. Reagent Preparation:

- Assay Buffer: Prepare a suitable buffer (e.g., 100 mM Tris-HCl or glycine-NaOH) at the optimal pH for the enzyme of interest (e.g., pH 8.5-9.5 for LDH-catalyzed lactate oxidation).

- 3-APAD⁺ Stock Solution: Prepare a 20 mM stock solution of 3-APAD⁺ in the assay buffer. Store on ice.

- Substrate Stock Solution: Prepare a stock solution of the substrate (e.g., 100 mM Lithium L-Lactate) in the assay buffer.

- Enzyme Solution: Prepare a dilution of the enzyme in assay buffer to a concentration that provides a linear rate of reaction over the desired time course.

2. Assay Procedure (for a 1 mL cuvette):

- To a 1 mL quartz cuvette, add the following:

- 850 µL of Assay Buffer

- 50 µL of 100 mM Substrate Solution (final concentration: 5 mM)

- 50 µL of 20 mM 3-APAD⁺ Solution (final concentration: 1 mM)

- Mix by inverting the cuvette and place it in a spectrophotometer thermostatted to the desired temperature (e.g., 25°C or 37°C).

- Allow the mixture to equilibrate for 3-5 minutes and measure the baseline absorbance at 363 nm .

- Initiate the reaction by adding 50 µL of the diluted enzyme solution.

- Immediately mix by inverting and begin recording the absorbance at 363 nm for 3-5 minutes, taking readings every 15-30 seconds.

3. Data Analysis:

- Plot absorbance (A₃₆₃) versus time (minutes).

- Determine the initial reaction velocity (V₀) from the slope of the linear portion of the curve (ΔA₃₆₃/min).

- Calculate the enzyme activity using the Beer-Lambert law:

- Activity (µmol/min/mL) = (ΔA₃₆₃/min) / (ε × l) × 1000

- Where:

- ε = 9100 M⁻¹cm⁻¹ (Molar extinction coefficient of 3-APADH at 363 nm)[4]

- l = path length of the cuvette (typically 1 cm)

Protocol for Experimental Determination of Molar Extinction Coefficient

This protocol can be used to verify the molar extinction coefficient of 3-APADH under specific buffer conditions. It requires driving the reduction of a known amount of 3-APAD⁺ to completion.

1. Reagents:

- A high concentration of a suitable dehydrogenase (e.g., lactate dehydrogenase).

- A large excess of the corresponding substrate (e.g., L-Lactate).

- A precisely prepared stock solution of 3-APAD⁺ (~1 mM) in the desired assay buffer. The concentration should be confirmed by measuring its absorbance at 260 nm and using the estimated ε₂₆₀ of 18,000 M⁻¹cm⁻¹.

2. Procedure:

- Prepare a reaction mixture in a cuvette containing the assay buffer and a known concentration of 3-APAD⁺ (e.g., 50 µM final concentration).

- Add the substrate to a final concentration that is at least 20-fold higher than its Kₘ value to ensure the reaction goes to completion.

- Measure the initial absorbance at 363 nm (A_initial).

- Add a sufficient amount of enzyme to ensure the reaction completes within 10-15 minutes.

- Monitor the absorbance at 363 nm until it reaches a stable plateau (A_final), indicating that all the 3-APAD⁺ has been converted to 3-APADH.

- The change in absorbance (ΔA = A_final - A_initial) corresponds to the total concentration of 3-APAD⁺ initially present.

3. Calculation:

- ε = ΔA / (c × l)

- Where:

- ΔA is the total change in absorbance at 363 nm.

- c is the initial molar concentration of 3-APAD⁺.

- l is the path length of the cuvette (1 cm).

Key Workflows and Pathways

Diagrams created with Graphviz illustrate the core biochemical roles of 3-APAD.

Caption: Enzymatic reduction of 3-APAD⁺ coupled to substrate oxidation.

Caption: Workflow of a coupled colorimetric assay using 3-APAD.

References

The Biochemical and Physiological Role of 3-Acetylpyridine Adenine Dinucleotide (3-APAD): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Acetylpyridine (B27631) adenine (B156593) dinucleotide (3-APAD) is a synthetic analog of the essential coenzyme nicotinamide (B372718) adenine dinucleotide (NAD⁺). Characterized by a higher redox potential than its natural counterpart, 3-APAD serves as a valuable tool in biochemical and physiological research. It functions as an alternative substrate for many NAD⁺-dependent dehydrogenases, facilitating the study of enzyme kinetics, metabolic pathways, and oxidative phosphorylation. This technical guide provides an in-depth overview of the core biochemical and physiological roles of 3-APAD, including its mechanism of action, interactions with key enzymes, and its application in experimental settings. Detailed experimental protocols, quantitative kinetic data, and visualizations of relevant pathways are presented to support its use in research and drug development.

Introduction

Nicotinamide adenine dinucleotide (NAD⁺) is a ubiquitous coenzyme central to cellular metabolism, participating in a vast array of redox reactions and serving as a substrate for signaling pathways that regulate transcription, DNA repair, and calcium signaling. The study of NAD⁺-dependent processes has been greatly advanced by the use of NAD⁺ analogs, such as 3-acetylpyridine adenine dinucleotide (3-APAD).

3-APAD is structurally similar to NAD⁺, with the nicotinamide moiety replaced by 3-acetylpyridine. This substitution results in a higher standard reduction potential, making it a more potent oxidizing agent than NAD⁺.[1] This property allows 3-APAD to serve as an efficient hydrogen acceptor in dehydrogenase reactions where the equilibrium with NAD⁺ is unfavorable.[1] Consequently, 3-APAD has been widely adopted as a research tool to investigate the mechanisms of oxidative phosphorylation and for the enzymatic determination of various metabolites.[1][2]

This guide will delve into the detailed biochemical and physiological functions of 3-APAD, providing researchers and drug development professionals with the necessary information to effectively utilize this compound in their studies.

Biochemical Role and Mechanism of Action

The primary biochemical function of 3-APAD lies in its ability to act as a coenzyme, substituting for NAD⁺ in a variety of enzymatic reactions. Its higher redox potential facilitates the oxidation of substrates that are less readily oxidized by NAD⁺.

Coenzyme Activity

3-APAD participates in dehydrogenase-catalyzed reactions as a hydrogen acceptor, being reduced to 3-APADH. This activity has been demonstrated for a range of dehydrogenases, including:

-

Lactate (B86563) Dehydrogenase (LDH): 3-APAD is a well-established substrate for LDH from various organisms, including mammalian and parasitic sources.[1]

-

Lipoamide (B1675559) Dehydrogenase (LPD): This flavoprotein, a key component of several multi-enzyme complexes, can utilize 3-APAD as an electron acceptor.[1]

-

Alcohol Dehydrogenase (ADH): 3-APAD can serve as a coenzyme for ADH in the oxidation of alcohols.

-

Malate (B86768) Dehydrogenase (MDH): The conversion of malate to oxaloacetate can be coupled to the reduction of 3-APAD.

The general reaction mechanism involving 3-APAD and a dehydrogenase can be represented as:

Substrate-H₂ + 3-APAD⁺ ⇌ Product + 3-APADH + H⁺

Interaction with Respiratory Complex I

3-APAD and its reduced form, 3-APADH, have been used to study the kinetics of NADH:ubiquinone oxidoreductase (Complex I) of the mitochondrial respiratory chain. The pyridine (B92270) group of 3-APADH has been shown to be minimally offset from the flavin mononucleotide (FMN) cofactor of Complex I, which may contribute to its characteristics as a substrate.[3]

Quantitative Data on Enzyme Kinetics

The interaction of 3-APAD with various dehydrogenases has been characterized by determining their kinetic parameters. The following tables summarize the available quantitative data.

| Enzyme | Organism/Tissue | Substrate | K_m_ (mM) | V_max_ (relative) | Reference |

| Lactate Dehydrogenase | Mouse Periportal Hepatocytes | L-Lactate | 8.62 - 13.5 | - | [4][5] |

| Lactate Dehydrogenase | Mouse Skeletal Muscle | L-Lactate | 13.3 - 17.9 | - | [4][5] |

| Lipoamide Dehydrogenase | Acidianus ambivalens | Dihydrolipoamide | 0.70 | - | [6] |

| Lipoamide Dehydrogenase | Acidianus ambivalens | Lipoamide | 1.26 | - | [6] |

| Enzyme | Organism/Tissue | Coenzyme | K_m_ (mM) | V_max_ (relative) | Reference |

| Lipoamide Dehydrogenase | Acidianus ambivalens | NAD⁺ | 0.71 | - | [6] |

| Lipoamide Dehydrogenase | Acidianus ambivalens | NADH | 0.00315 | - | [6] |

Physiological Role

The physiological effects of 3-APAD are primarily linked to its interaction with NAD⁺-dependent metabolic pathways. By competing with the endogenous NAD⁺ pool, 3-APAD can influence cellular energy metabolism.

Modulation of Cellular Metabolism

The administration of 3-acetylpyridine, the precursor to 3-APAD in vivo, has been shown to cause a significant depletion of ATP in rat striatum.[7] This impairment of energy metabolism is attributed to the formation of 3-APAD, which then interferes with the normal function of NAD⁺-dependent dehydrogenases.[7] This can lead to a state of "pseudo-deficiency" of niacin, impacting pathways reliant on a high NAD⁺/NADH ratio, such as glycolysis and the citric acid cycle.

Neurotoxicity

In vivo studies have demonstrated that intrastriatal injections of 3-acetylpyridine can produce dose-dependent excitotoxic lesions.[7] This neurotoxicity is thought to be a secondary effect of the primary impairment of energy metabolism and may involve the N-methyl-D-aspartate (NMDA) receptor.[7]

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving 3-APAD and its target enzymes.

Spectrophotometric Assay of Lactate Dehydrogenase (LDH) Activity with 3-APAD

This protocol is adapted from standard LDH assays to use 3-APAD as the coenzyme. The reaction is monitored by measuring the increase in absorbance at 363 nm, the wavelength of maximum absorbance for 3-APADH.

Materials:

-

Spectrophotometer capable of measuring absorbance at 363 nm

-

Cuvettes (1 cm path length)

-

200 mM TRIS buffer, pH 8.0[8]

-

50 mM Lithium Lactate solution[8]

-

10 mM 3-APAD solution in distilled water

-

Purified LDH enzyme or cell/tissue lysate

Procedure:

-

Prepare the Reaction Mixture: In a cuvette, combine the following:

-

850 µL of 200 mM TRIS buffer, pH 8.0

-

100 µL of 50 mM Lithium Lactate

-

50 µL of 10 mM 3-APAD solution

-

-

Equilibrate: Incubate the cuvette in the spectrophotometer at a constant temperature (e.g., 25°C or 37°C) for 5 minutes to allow the solution to reach thermal equilibrium.

-

Initiate the Reaction: Add 10-50 µL of the enzyme sample to the cuvette. Mix quickly by inversion.

-

Monitor Absorbance: Immediately begin recording the absorbance at 363 nm at regular intervals (e.g., every 15 seconds) for 3-5 minutes.

-

Calculate Activity: Determine the initial rate of reaction (ΔA₃₆₃/min) from the linear portion of the absorbance versus time plot. The activity can be calculated using the molar extinction coefficient of 3-APADH (ε₃₆₃ = 9.1 x 10³ M⁻¹cm⁻¹).

Spectrophotometric Assay of Lipoamide Dehydrogenase (LPD) Activity with 3-APAD

This protocol measures the forward (physiological) reaction of LPD, monitoring the reduction of 3-APAD.

Materials:

-

Spectrophotometer capable of measuring absorbance at 363 nm

-

Cuvettes (1 cm path length)

-

100 mM Potassium phosphate (B84403) buffer, pH 7.8, containing 1.0 mM EDTA[9]

-

3.0 mM Dihydrolipoamide solution[9]

-

3.0 mM 3-APAD solution[9]

-

Purified LPD enzyme or mitochondrial preparation

Procedure:

-

Prepare the Reaction Mixture: In a cuvette, combine the following:

-

Sufficient 100 mM Potassium phosphate buffer (pH 7.8) with 1.0 mM EDTA to reach a final volume of 1 mL.

-

Volume of 3.0 mM Dihydrolipoamide to achieve the desired final concentration.

-

Volume of 3.0 mM 3-APAD to achieve the desired final concentration.

-

-

Equilibrate: Incubate the mixture at 25°C and monitor the baseline absorbance at 363 nm until it is stable.[9]

-

Initiate the Reaction: Add the LPD enzyme sample to the cuvette and mix thoroughly.

-

Monitor Absorbance: Immediately monitor the increase in absorbance at 363 nm for 5 minutes.[9]

-

Calculate Activity: Calculate the enzyme activity using the molar extinction coefficient for 3-APADH (ε₃₆₃ = 9.1 x 10³ M⁻¹cm⁻¹).

Assay for Inhibition of Mitochondrial Respiratory Complex I

This protocol assesses the effect of 3-APAD on the activity of Complex I in isolated mitochondria or submitochondrial particles.

Materials:

-

Isolated mitochondria or submitochondrial particles

-

Assay buffer: 20 mM HEPES, pH 7.5[10]

-

NADH or 3-APADH solution (e.g., 100 µM)[10]

-

Decylubiquinone solution (e.g., 200 µM)[10]

-

Asolectin (0.5 mg/mL)[10]

-

Spectrophotometer capable of monitoring absorbance changes at 340 nm (for NADH) or 363 nm (for 3-APADH).

Procedure:

-

Prepare the Reaction Mixture: In a cuvette, combine the assay buffer, asolectin, and decylubiquinone.

-

Add Inhibitor (if applicable): Add the desired concentration of the test compound (or 3-APAD to test its inhibitory effect).

-

Equilibrate: Incubate the mixture for a defined period at a controlled temperature (e.g., 32°C).[10]

-

Initiate the Reaction: Add the mitochondrial preparation and then initiate the reaction by adding NADH or 3-APADH.

-

Monitor Absorbance: Monitor the decrease in absorbance at the appropriate wavelength (340 nm for NADH or 363 nm for 3-APADH) over time.

-

Analyze Data: Calculate the rate of substrate oxidation and compare the rates in the presence and absence of the inhibitor to determine the percent inhibition.

Signaling Pathways and Logical Relationships

As an NAD⁺ analog, 3-APAD has the potential to influence NAD⁺-dependent signaling pathways. These pathways are critical for a wide range of cellular processes. The primary mechanism of action of 3-APAD in this context is as a competitive substrate for NAD⁺-consuming enzymes.

Overview of NAD⁺-Dependent Signaling

NAD⁺ is a substrate for several families of enzymes that mediate cellular signaling:

-

Sirtuins (SIRTs): A class of protein deacetylases that regulate transcription, metabolism, and aging.

-

Poly(ADP-ribose) Polymerases (PARPs): Involved in DNA repair and cell death pathways.

-

cADP-ribose Synthases (CD38/157): Generate calcium-mobilizing second messengers.

The activity of these enzymes is dependent on the availability of NAD⁺.

Experimental Workflow for Investigating 3-APAD's Effect on NAD⁺/NADH Ratio

Determining the impact of 3-APAD on the cellular NAD⁺/NADH ratio is crucial for understanding its physiological effects.

References

- 1. 3 -Acetyl NAD Reducing Agent [sigmaaldrich.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Structures of this compound and ADP-ribose bound to the electron input module of respiratory complex I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Kinetic parameters of lactate dehydrogenase in liver and gastrocnemius determined by three quantitative histochemical methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]

- 7. 3-Acetylpyridine produces age-dependent excitotoxic lesions in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Core Mechanism of Action of 3-APAD in Redox Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetylpyridine (B27631) adenine (B156593) dinucleotide (3-APAD) is a synthetic analog of the ubiquitous coenzyme nicotinamide (B372718) adenine dinucleotide (NAD+). Its structural similarity to NAD+ allows it to participate in a wide range of biological redox reactions, acting as a cofactor for numerous dehydrogenases. However, a key distinction lies in its higher oxidation potential compared to NAD+, a property that makes 3-APAD a valuable tool in biochemical research and a molecule of interest in drug development. This guide provides a comprehensive technical overview of the core mechanism of action of 3-APAD in redox reactions, detailing its physicochemical properties, its role in enzymatic reactions, and the experimental methodologies used to study its function.

Core Mechanism of Action: A Potent Oxidizing Agent

The fundamental mechanism of action of 3-APAD in redox reactions is analogous to that of NAD+. It serves as an electron acceptor, facilitating the oxidation of various substrates. The core of this function lies in the pyridinium (B92312) ring, which can accept a hydride ion (a proton and two electrons), becoming reduced to 3-acetylpyridine adenine dinucleotide hydride (3-APADH).

The key characteristic that sets 3-APAD apart from NAD+ is its more positive (higher) standard redox potential. While the precise value can vary depending on experimental conditions, it is consistently reported to be significantly higher than that of the NAD+/NADH couple, which has a standard redox potential of -0.320 V versus the standard hydrogen electrode (SHE)[1][2]. This higher redox potential means that 3-APAD is a stronger oxidizing agent than NAD+.

This property is particularly advantageous in enzymatic reactions where the equilibrium of the reaction catalyzed by NAD+ is unfavorable, lying far in the direction of the reduced substrate. By using 3-APAD, the equilibrium can be shifted towards the oxidized product, enabling the study of enzymes and metabolic pathways that are otherwise difficult to investigate[3].

Data Presentation: Physicochemical and Kinetic Parameters

For ease of comparison, the following tables summarize key quantitative data for 3-APAD and its natural counterpart, NAD+.

Table 1: Physicochemical Properties

| Property | 3-APAD | NAD+ |

| Molar Mass | 662.44 g/mol [4] | 663.43 g/mol |

| Standard Redox Potential (E°' vs. SHE) | Higher than NAD+[5] | -0.320 V[1] |

| UV Absorption Maximum (λmax) | 259-260 nm[5] | 260 nm |

Table 2: Comparative Kinetic Parameters of Dehydrogenases (Illustrative)

| Enzyme | Coenzyme | Substrate | Km (mM) | Vmax (relative) |

| Yeast Alcohol Dehydrogenase | NAD+ | Ethanol | Varies | 100% |

| 3-APAD | Ethanol | Not specified | Activity demonstrated | |

| Horse Liver Alcohol Dehydrogenase | NAD+ | Ethanol | Varies | 100% |

| 3-APAD | Ethanol | Not specified | Activity demonstrated | |

| Lactate Dehydrogenase | NAD+ | Lactate | Varies | 100% |

| 3-APAD | Lactate | Not specified | Activity demonstrated | |

| Malate (B86768) Dehydrogenase | NAD+ | Malate | Varies | 100% |

| 3-APAD | Malate | Not specified | Activity demonstrated[6] | |

| Glutamate Dehydrogenase | NAD+ | Glutamate | Varies | 100% |

| 3-APAD | Glutamate | Not specified | Activity demonstrated[6] |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of 3-APAD's mechanism of action. Below are protocols for key experiments.

Protocol 1: Spectrophotometric Assay for Dehydrogenase Activity with 3-APAD

This protocol describes a general method to determine the activity of a dehydrogenase using 3-APAD as a cofactor by monitoring the increase in absorbance due to the formation of 3-APADH.

Materials:

-

Purified dehydrogenase enzyme

-

3-APAD solution

-

Substrate for the dehydrogenase

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

Spectrophotometer capable of reading at 363 nm (the absorbance maximum of 3-APADH)

-

Cuvettes

Procedure:

-

Prepare a reaction mixture in a cuvette containing the reaction buffer, a saturating concentration of the substrate, and a known concentration of 3-APAD.

-

Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C) in the spectrophotometer.

-

Initiate the reaction by adding a small, known amount of the purified dehydrogenase enzyme.

-

Immediately begin monitoring the increase in absorbance at 363 nm over time.

-

Record the absorbance at regular intervals (e.g., every 15 seconds) for a set period (e.g., 3-5 minutes).

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of 3-APADH.

Protocol 2: Enzymatic Cycling Assay for Enhanced Sensitivity with 3-APAD

This method amplifies the signal from a small amount of analyte by using 3-APAD in a cycling system involving two enzymes. The following is an adaptation of a published protocol for the analysis of malate[6].

Materials:

-

Sample containing the analyte to be measured (e.g., malate)

-

3-APAD

-

Lactate dehydrogenase (LDH)

-

Malate dehydrogenase (MDH)

-

Oxaloacetate

-

Lactate

-

Cycling reagent buffer

-

Indicator reaction reagents (NAD+, MDH, aspartate aminotransferase)

-

Fluorometer or spectrophotometer

Procedure:

-

Stoichiometric Reaction: Incubate the sample with MDH and an excess of 3-APAD to convert all the malate to oxaloacetate, producing an equivalent amount of 3-APADH.

-

Enzymatic Cycling: Add the cycling reagent containing high concentrations of LDH, MDH, lactate, and oxaloacetate. The 3-APADH produced in the first step will catalyze a rapid cycling reaction, generating large quantities of pyruvate (B1213749) and malate.

-

Stop Reaction: Terminate the cycling reaction after a specific time by heating or adding a stopping reagent.

-

Indicator Reaction: Measure the amount of malate produced during the cycling reaction. This is done by adding NAD+, MDH, and aspartate aminotransferase to convert the malate back to oxaloacetate and measuring the resulting NADH production, typically by fluorescence.

-

Quantification: Correlate the amount of NADH produced in the indicator reaction to the initial amount of analyte in the sample using a standard curve.

Mandatory Visualization: Diagrams of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the mechanism of action and study of 3-APAD.

Caption: General mechanism of a dehydrogenase-catalyzed reaction with 3-APAD.

Caption: Experimental workflow for a spectrophotometric dehydrogenase assay using 3-APAD.

Caption: Hypothetical redox signaling pathway modulated by the 3-APAD/3-APADH ratio.

Conclusion

This compound is a powerful tool for researchers in the fields of biochemistry, cell biology, and drug development. Its high oxidation potential allows for the investigation of enzymatic reactions and metabolic pathways that are not readily accessible with its natural analog, NAD+. The detailed experimental protocols and conceptual diagrams provided in this guide offer a solid foundation for the design and interpretation of experiments utilizing 3-APAD to probe the intricacies of redox biology. Further research to elucidate the specific kinetic parameters of various dehydrogenases with 3-APAD and to explore its effects on specific cellular signaling pathways will undoubtedly continue to expand its utility as a research tool and potential therapeutic agent.

References

- 1. Kinetics and reaction mechanism of yeast alcohol dehydrogenase with long-chain primary alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Kinetics and reaction mechanism of yeast alcohol dehydrogenase with long-chain primary alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinetic mechanism of horse liver alcohol dehydrogenase SS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3 -Acetyl NAD Reducing Agent [sigmaaldrich.com]

- 6. An enzymatic cycling method for this compound to increase the sensitivity of enzymatic methods which employ this NAD analog - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Properties of 3-Acetylpyridine Adenine Dinucleotide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetylpyridine adenine (B156593) dinucleotide (3-APAD) is a structural and functional analog of the ubiquitous coenzyme nicotinamide (B372718) adenine dinucleotide (NAD⁺). Its altered redox potential and spectral properties make it a valuable tool in enzymology, particularly for studying dehydrogenase and transhydrogenase-catalyzed reactions. This technical guide provides a comprehensive overview of the spectroscopic properties of 3-APAD and its reduced form (APADH), details experimental protocols for their characterization, and presents kinetic data for its interaction with various enzymes.

Physicochemical and Spectroscopic Properties

3-APAD is a crystalline solid that is soluble in water.[1] Like NAD⁺, it exists in both an oxidized (3-APAD⁺) and a reduced (APADH) form. The spectroscopic characteristics of these two forms are distinct and central to their application in biochemical assays.

UV-Vis Absorption Spectroscopy

The ultraviolet-visible (UV-Vis) absorption spectra of 3-APAD⁺ and APADH differ significantly, allowing for the straightforward monitoring of redox reactions.

-

Reduced Form (APADH): Upon reduction, a new absorption band appears at a longer wavelength. The reduced form, APADH, has a maximum absorption at 363 nm, with a molar extinction coefficient (ε) of 9.1 x 10³ L·mol⁻¹·cm⁻¹. This distinct peak allows for the direct measurement of APADH formation or consumption in enzymatic assays.

Table 1: UV-Vis Spectroscopic Properties of 3-APAD and APADH

| Form | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |

| 3-APAD⁺ (Oxidized) | ~260 | Not definitively reported; similar to NAD⁺ (~18,000) |

| APADH (Reduced) | 363 | 9.1 x 10³ |

Fluorescence Spectroscopy

The fluorescence properties of 3-APAD are analogous to those of NAD⁺, where the reduced form is fluorescent while the oxidized form is not.

-

Oxidized Form (3-APAD⁺): The oxidized form is essentially non-fluorescent.

-

Reduced Form (APADH): The reduced form, APADH, is expected to be fluorescent, similar to NADH. While specific excitation and emission maxima for APADH are not widely reported, they can be approximated based on the properties of NADH, which has an excitation maximum around 340 nm and an emission maximum in the range of 450-470 nm. The quantum yield of APADH has not been definitively reported in the literature.

Table 2: Fluorescence Properties of 3-APAD and APADH

| Form | Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) |

| 3-APAD⁺ (Oxidized) | Not applicable | Not applicable | ~0 |

| APADH (Reduced) | ~340 (estimated) | ~450-470 (estimated) | Not reported |

Experimental Protocols

UV-Vis Spectrophotometry for Dehydrogenase Activity

This protocol describes a general method for determining the activity of a dehydrogenase enzyme using 3-APAD⁺ as a cofactor. The assay monitors the increase in absorbance at 363 nm due to the formation of APADH.

Materials:

-

Spectrophotometer capable of measuring absorbance at 363 nm

-

Quartz cuvettes (1 cm path length)

-

Dehydrogenase enzyme of interest

-

Substrate for the dehydrogenase

-

3-APAD⁺ solution (concentration to be optimized)

-

Reaction buffer (e.g., Tris-HCl, phosphate (B84403) buffer, pH 7.0-8.0)

-

Purified water

Procedure:

-

Prepare a stock solution of 3-APAD⁺ in the reaction buffer. The concentration should be determined based on the known or estimated Michaelis constant (Km) for the enzyme.

-

In a 1 cm quartz cuvette, prepare the reaction mixture containing the reaction buffer, the substrate at a saturating concentration, and the 3-APAD⁺ solution. The final volume should be brought up with purified water.

-

Place the cuvette in the spectrophotometer and blank the instrument at 363 nm.

-

Initiate the reaction by adding a small, known amount of the dehydrogenase enzyme to the cuvette.

-

Immediately start monitoring the change in absorbance at 363 nm over time. Record the data at regular intervals (e.g., every 15-30 seconds) for a period sufficient to determine the initial linear rate.

-

Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot.

-

The concentration of APADH produced per unit time can be calculated using the Beer-Lambert law (A = εbc), where A is the change in absorbance, ε is the molar extinction coefficient of APADH (9.1 x 10³ M⁻¹cm⁻¹), b is the path length (1 cm), and c is the change in concentration.

-

Enzyme activity can then be expressed in standard units (e.g., µmol of product formed per minute per mg of enzyme).

Experimental Workflow for Dehydrogenase Activity Assay

Caption: Workflow for a typical dehydrogenase activity assay using 3-APAD⁺.

Fluorescence Spectroscopy

This protocol outlines a general method for characterizing the fluorescence of APADH.

Materials:

-

Fluorometer with excitation and emission monochromators

-

Quartz fluorescence cuvettes

-

APADH solution (prepared by enzymatic reduction of 3-APAD⁺)

-

Reaction buffer

Procedure:

-

Preparation of APADH: Prepare APADH by enzymatic reduction of 3-APAD⁺ using a suitable dehydrogenase and its substrate. The reaction should be allowed to proceed to completion. The completion of the reaction can be monitored by observing the stabilization of the absorbance at 363 nm.

-

Excitation Spectrum:

-

Set the emission monochromator to an estimated emission maximum (e.g., 460 nm).

-

Scan a range of excitation wavelengths (e.g., 300-400 nm) and record the fluorescence intensity.

-

The wavelength at which the maximum fluorescence intensity is observed is the excitation maximum.

-

-

Emission Spectrum:

-

Set the excitation monochromator to the determined excitation maximum.

-

Scan a range of emission wavelengths (e.g., 400-600 nm) and record the fluorescence intensity.

-

The wavelength at which the maximum fluorescence intensity is observed is the emission maximum.

-

-

Quantum Yield Determination (Relative Method):

-

A fluorescent standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄) is required.

-

Measure the absorbance of both the APADH solution and the standard solution at the excitation wavelength. The absorbance of both solutions should be low (< 0.1) to avoid inner filter effects.

-

Measure the integrated fluorescence intensity (area under the emission curve) of both the APADH solution and the standard solution under identical experimental conditions (excitation wavelength, slit widths).

-

The quantum yield of APADH (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts "sample" and "std" refer to the APADH solution and the standard solution, respectively.

-

Enzyme Kinetics with 3-APAD

3-APAD is a valuable tool for studying the kinetics of various dehydrogenases. Its use can provide insights into the enzyme's mechanism and cofactor specificity.

Table 3: Kinetic Parameters of Dehydrogenases with 3-APAD as a Cofactor

| Enzyme | Organism | Substrate | Km (3-APAD⁺) (µM) | Vmax or kcat | Reference |

| Glutamate (B1630785) Dehydrogenase | Clostridium symbiosum | L-Glutamate | - | Used as well as NAD⁺ | [3] |

| Glutamate Dehydrogenase | Ox Liver | L-Glutamate | - | Evaluated with ADP | [4][5] |

| Lactate Dehydrogenase | - | Lactate | - | Inhibition observed | [2] |

| Alcohol Dehydrogenase | - | Ethanol | - | - |

Note: Quantitative kinetic data for many dehydrogenases with 3-APAD is not extensively compiled in single sources and often requires consulting specific primary literature.

Signaling Pathways and Reaction Mechanisms

3-APAD participates in enzymatic reactions analogous to NAD⁺. Below are graphical representations of a generic dehydrogenase reaction and the transhydrogenase reaction involving 3-APAD.

Dehydrogenase Reaction with 3-APAD

Caption: A generalized dehydrogenase reaction scheme with 3-APAD⁺ as the cofactor.

Transhydrogenase Reaction

Nicotinamide nucleotide transhydrogenase catalyzes the transfer of a hydride ion between NAD(H) and NADP(H). 3-APAD can be used as an analog of NAD⁺ to study this reaction.

Caption: The transhydrogenase-catalyzed reaction with NADH and 3-APAD⁺.

Conclusion

3-Acetylpyridine adenine dinucleotide is a powerful tool for the study of NAD(P)⁺-dependent enzymes. Its unique spectroscopic properties, particularly the distinct absorbance maximum of its reduced form, facilitate the continuous monitoring of enzymatic reactions. While some of its quantitative spectroscopic parameters, such as the molar extinction coefficient of the oxidized form and the fluorescence quantum yield of the reduced form, are not as well-documented as those of NAD(H), the information provided in this guide offers a solid foundation for its application in research and drug development. Further characterization of these properties will undoubtedly enhance the utility of this valuable coenzyme analog.

References

- 1. 3 -Acetyl NAD Reducing Agent [sigmaaldrich.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Functional studies of a glutamate dehydrogenase with known three-dimensional structure: steady-state kinetics of the forward and reverse reactions catalysed by the NAD(+)-dependent glutamate dehydrogenase of Clostridium symbiosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The kinetic mechanism of ox liver glutamate dehydrogenase in the presence of the allosteric effector ADP. The oxidative deamination of L-glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The kinetic mechanism of ox liver glutamate dehydrogenase in the presence of the allosteric effector ADP. The oxidative deamination of L-glutamate - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic Properties of 3-Acetylpyridine Adenine Dinucleotide (3-APAD) Reduction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties associated with the reduction of 3-acetylpyridine (B27631) adenine (B156593) dinucleotide (3-APAD), a crucial analog of nicotinamide (B372718) adenine dinucleotide (NAD⁺). 3-APAD's higher oxidation potential makes it an invaluable tool in enzymatic assays and metabolic studies.[1][2] This document summarizes the key thermodynamic parameters, outlines detailed experimental protocols for their determination, and presents visual workflows to facilitate a deeper understanding of the underlying principles.

Introduction to 3-APAD and its Thermodynamic Significance

3-Acetylpyridine adenine dinucleotide (3-APAD) is a synthetic analog of NAD⁺ where the nicotinamide moiety is replaced by a 3-acetylpyridine group.[1] This structural modification results in a significantly higher standard reduction potential compared to NAD⁺, making it a more potent oxidizing agent.[1][2] Consequently, 3-APAD is frequently employed as a cofactor in dehydrogenase-catalyzed reactions where the equilibrium with NAD⁺ is unfavorable.[2]

Understanding the thermodynamic landscape of 3-APAD reduction is critical for several applications:

-

Enzyme Kinetics and Mechanism: The Gibbs free energy change (ΔG) dictates the spontaneity and equilibrium position of a reaction, while the enthalpy (ΔH) and entropy (ΔS) changes provide insights into the nature of the molecular interactions and conformational changes during the reduction process.

-

Metabolic Engineering: Accurate thermodynamic data for cofactor analogs like 3-APAD are essential for the quantitative modeling of metabolic pathways and for designing novel biocatalytic systems.

-

Drug Development: As many enzymes that utilize NAD(H) are therapeutic targets, understanding the thermodynamics of cofactor binding and turnover, including that of its analogs, can inform the design of potent and specific inhibitors.

This guide focuses on the core thermodynamic parameters governing the reduction of 3-APAD⁺ to 3-APADH, as depicted in the following reaction:

3-APAD⁺ + H⁺ + 2e⁻ ⇌ 3-APADH

Quantitative Thermodynamic Data

The thermodynamic properties of 3-APAD reduction are summarized in the table below. For comparative purposes, the corresponding values for the reduction of NAD⁺ are also provided. The standard transformed Gibbs free energy (ΔG°') for 3-APAD reduction was calculated from its standard reduction potential. In the absence of direct experimental data for the enthalpy of 3-APAD reduction, the value for NAD⁺ reduction is used as an estimate due to the structural similarity of the molecules. The standard transformed entropy (ΔS°') for 3-APAD was subsequently estimated from the calculated ΔG°' and the estimated ΔH°'.

| Parameter | 3-APAD Reduction | NAD⁺ Reduction | Units |

| Standard Reduction Potential (E°') | -0.248 | -0.320 | V |

| Standard Transformed Gibbs Free Energy (ΔG°') | 47.86 (calculated) | 61.77 | kJ/mol |

| Standard Transformed Enthalpy (ΔH°') | -29.2 (estimated) | -29.2 ± 0.6 | kJ/mol |

| Standard Transformed Entropy (ΔS°') | -258.5 (estimated) | -305.1 | J/(mol·K) |

Values are for standard biochemical conditions (pH 7, 298.15 K, 1 M concentrations). Data for NAD⁺ reduction is from Burton, 1974.[3][4]

Experimental Protocols

The determination of the thermodynamic parameters for 3-APAD reduction can be achieved through a combination of electrochemical measurements and calorimetry. Isothermal Titration Calorimetry (ITC) is a powerful technique for directly measuring the enthalpy of a reaction.[5][6]

Determination of the Standard Reduction Potential (E°') by Cyclic Voltammetry

This protocol outlines the determination of the standard reduction potential, which is then used to calculate the standard transformed Gibbs free energy.

Materials:

-

3-APAD⁺ solution (e.g., 1 mM in a suitable buffer)

-

Electrochemical workstation

-

Three-electrode cell (working electrode, reference electrode, counter electrode)

-

Supporting electrolyte (e.g., 0.1 M phosphate (B84403) buffer, pH 7.0)

-

Inert gas (e.g., argon or nitrogen) for deoxygenation

Procedure:

-

Prepare a solution of 3-APAD⁺ in the buffered electrolyte.

-

Deoxygenate the solution by bubbling with an inert gas for at least 15 minutes.

-

Assemble the three-electrode cell with the 3-APAD⁺ solution.

-

Perform cyclic voltammetry by scanning the potential from an initial value (e.g., 0 V) to a negative potential sufficient to induce reduction (e.g., -0.5 V) and then back to the initial potential.

-

Record the resulting voltammogram (current vs. potential).

-

The standard reduction potential (E°') is estimated as the midpoint potential between the anodic and cathodic peak potentials.

Determination of the Enthalpy of Reduction (ΔH°') by Isothermal Titration Calorimetry (ITC)

This protocol describes a method to directly measure the enthalpy change of the 3-APAD⁺ reduction reaction using a suitable reducing agent and an enzyme catalyst.

Materials:

-

Isothermal Titration Calorimeter

-

3-APAD⁺ solution (in the cell)

-

A suitable reducing agent (e.g., a substrate for a specific dehydrogenase, in the syringe)

-

A specific dehydrogenase enzyme that utilizes 3-APAD⁺ as a cofactor (added to the cell)

-

Degassed buffer (e.g., 50 mM phosphate buffer, pH 7.0)

Procedure:

-

Prepare all solutions in the same, thoroughly degassed buffer to minimize heats of dilution.[7]

-

Equilibrate the ITC instrument to the desired temperature (e.g., 25 °C).

-

Load the sample cell with the 3-APAD⁺ solution containing the dehydrogenase enzyme.

-

Load the injection syringe with the reducing agent solution.

-

Perform a series of small, timed injections of the reducing agent into the sample cell.

-

The instrument measures the heat released or absorbed during each injection.[5]

-

The raw data is a series of peaks corresponding to each injection. Integration of these peaks yields the heat change per injection.

-

The data are then fit to a suitable binding/reaction model to determine the stoichiometry (n) and the enthalpy of the reaction (ΔH°').

Calculation of Thermodynamic Parameters

The fundamental thermodynamic parameters are related by the following equations:

-

Gibbs Free Energy from Redox Potential: ΔG°' = -nFE°' where:

-

n = number of electrons transferred (2 for the reduction of 3-APAD⁺)

-

F = Faraday constant (96,485 C/mol)

-

E°' = standard reduction potential

-

-

Gibbs-Helmholtz Equation: ΔG°' = ΔH°' - TΔS°' where:

-

T = absolute temperature in Kelvin

-

ΔS°' = standard transformed entropy change

-

By experimentally determining E°' and ΔH°', one can calculate ΔG°' and subsequently ΔS°'.

Visualizations

The Reduction Reaction of 3-APAD⁺

Caption: The reduction of 3-APAD⁺ to 3-APADH.

Thermodynamic Relationships

Caption: Interrelation of key thermodynamic parameters.

Experimental Workflow for ITC

Caption: Workflow for Isothermal Titration Calorimetry.

References

- 1. 3-乙酰吡啶腺嘌呤二核苷酸 ≥85% | Sigma-Aldrich [sigmaaldrich.com]

- 2. An enzymatic cycling method for this compound to increase the sensitivity of enzymatic methods which employ this NAD analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The enthalpy change for the reduction of nicotinamide--adenine dinucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The enthalpy change for the reduction of nicotinamide–adenine dinucleotide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]

- 6. tainstruments.com [tainstruments.com]

- 7. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

An In-depth Technical Guide to the Stability and Degradation Pathways of 3-Acetylpyridine Adenine Dinucleotide (3-APAD)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Acetylpyridine (B27631) adenine (B156593) dinucleotide (3-APAD), a structural and functional analog of nicotinamide (B372718) adenine dinucleotide (NAD+), is a vital coenzyme in various enzymatic reactions and cellular processes. Its superior stability compared to NAD+ has led to its widespread use in diagnostics and as a research tool. This technical guide provides a comprehensive overview of the stability of 3-APAD under various conditions and elucidates its primary degradation pathways. Understanding these characteristics is crucial for its effective application in research and drug development, ensuring data accuracy and reproducibility. This document details quantitative stability data, degradation kinetics, and proposes degradation mechanisms supported by a review of analogous pyridine (B92270) nucleotides. Furthermore, it outlines detailed experimental protocols for stability assessment and the identification of degradation products.

Introduction

3-Acetylpyridine adenine dinucleotide (3-APAD) is a synthetic analog of NAD+ where the nicotinamide moiety is replaced by 3-acetylpyridine.[1][2] This modification confers a higher redox potential, making it a valuable tool for studying enzyme kinetics and mechanisms, particularly for dehydrogenases where the reaction equilibrium with NAD+ is unfavorable.[3] Notably, 3-APAD and its reduced form, 3-APADH, exhibit significantly greater stability than their natural counterparts, NAD+ and NADH, respectively.[1] This enhanced stability is a key advantage in various biochemical and analytical applications. However, like all complex biomolecules, 3-APAD is susceptible to degradation over time, influenced by environmental factors such as pH, temperature, and light.

This guide aims to provide a detailed technical understanding of the stability profile of 3-APAD and its degradation pathways. This knowledge is essential for researchers and drug development professionals to ensure the integrity of their experiments and the reliability of their results when utilizing this important coenzyme analog.

Physicochemical Properties of 3-APAD

A summary of the key physicochemical properties of 3-APAD is presented in Table 1.

Table 1: Physicochemical Properties of this compound (3-APAD)

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₈N₆O₁₄P₂ | [2] |

| Molecular Weight | 662.4 g/mol | [2] |

| Appearance | White to off-white crystalline solid/powder | [1] |

| Solubility | Soluble in water (50 mg/mL), PBS (pH 7.2, 10 mg/mL) | [4] |

| Maximum Absorbance (λmax) | 261 nm | [2] |

| Storage Temperature | -20°C for long-term storage | [1][2] |

| Long-term Stability | ≥ 4 years at -20°C | [2] |

Stability of this compound (3-APAD)

While specific quantitative stability data for 3-APAD across a wide range of pH and temperature is limited in publicly available literature, its stability profile can be inferred from studies on the closely related NAD+ and general knowledge of pyridine nucleotide chemistry.

Effect of pH

Pyridine nucleotides exhibit distinct stability profiles in acidic and alkaline conditions. The primary degradation pathway under alkaline conditions is the hydrolysis of the N-glycosidic bond linking the 3-acetylpyridine moiety to the ribose sugar. This cleavage is catalyzed by hydroxide (B78521) ions. Conversely, in acidic solutions, the pyrophosphate bond is more susceptible to hydrolysis.

Table 2: General Stability of Pyridine Nucleotides at Different pH

| pH Range | Stability | Primary Degradation Site |

| Acidic (pH < 7) | Relatively unstable | Pyrophosphate bond |

| Neutral (pH ~7) | Most stable | - |

| Alkaline (pH > 7) | Unstable | N-glycosidic bond |

Effect of Temperature

As with most chemical reactions, the degradation of 3-APAD is accelerated at higher temperatures. For long-term storage, maintaining 3-APAD at -20°C is recommended to ensure its stability for several years.[2] For short-term use in solution, it is advisable to keep the solutions on ice to minimize degradation.

Photostability

Degradation Pathways of 3-APAD

The degradation of 3-APAD is presumed to follow pathways similar to those established for NAD+, primarily involving the cleavage of two key bonds: the pyrophosphate linkage and the N-glycosidic bond.

Hydrolysis of the Pyrophosphate Bond

Under acidic conditions and in the presence of certain enzymes, the pyrophosphate bond of 3-APAD can be hydrolyzed. This cleavage results in the formation of 3-acetylpyridine mononucleotide (3-APMN) and adenosine (B11128) monophosphate (AMP). This reaction is catalyzed by enzymes such as inorganic pyrophosphatase.

Hydrolysis of the N-Glycosidic Bond

In alkaline solutions, the N-glycosidic bond between the 3-acetylpyridine ring and the ribose sugar is susceptible to hydrolysis.[5] This cleavage results in the formation of ADP-ribose and free 3-acetylpyridine. This is a major degradation pathway that leads to the inactivation of the coenzyme.

Enzymatic Degradation

Various enzymes are known to catabolize NAD+ and could potentially act on 3-APAD. These include:

-

NAD+ glycohydrolases (NADases): These enzymes catalyze the hydrolysis of the N-glycosidic bond, releasing ADP-ribose and 3-acetylpyridine.

-

NAD+ pyrophosphatases: These enzymes cleave the pyrophosphate bond to yield 3-APMN and AMP.

-

Phosphodiesterases (PDEs): These enzymes can also cleave the pyrophosphate bond.

The susceptibility of 3-APAD to these enzymes would depend on the specific enzyme's substrate specificity.

Experimental Protocols for Stability and Degradation Analysis

The following protocols provide a framework for assessing the stability of 3-APAD and identifying its degradation products.

Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[6]

Objective: To generate degradation products of 3-APAD under various stress conditions.

Materials:

-

3-APAD

-

Hydrochloric acid (HCl), 0.1 M and 1 M

-

Sodium hydroxide (NaOH), 0.1 M and 1 M

-

Hydrogen peroxide (H₂O₂), 3%

-

Water bath or incubator

-

Photostability chamber

-

pH meter

-

HPLC system with a UV detector

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of 3-APAD (e.g., 1 mg/mL) in purified water.

-

Acid Hydrolysis:

-

Mix equal volumes of the 3-APAD stock solution and 0.1 M HCl.

-

Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw a sample, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

-

Repeat with 1 M HCl if no significant degradation is observed.

-

-

Alkaline Hydrolysis:

-

Mix equal volumes of the 3-APAD stock solution and 0.1 M NaOH.

-

Incubate at room temperature for a defined period.

-

At each time point, withdraw a sample, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

-

Repeat with 1 M NaOH if necessary.

-

-

Oxidative Degradation:

-

Mix equal volumes of the 3-APAD stock solution and 3% H₂O₂.

-

Keep at room temperature and monitor for degradation at various time points.

-

-

Thermal Degradation:

-

Place a solid sample of 3-APAD and a solution of 3-APAD in an oven at an elevated temperature (e.g., 70°C).

-

Analyze samples at different time intervals.

-

-

Photodegradation:

-

Expose a solution of 3-APAD to light in a photostability chamber according to ICH Q1B guidelines.

-

Analyze samples at different time points.

-

-

Control Samples: Maintain a solution of 3-APAD in purified water at room temperature and protected from light as a control.

Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, excipients, or other impurities.

Objective: To develop an HPLC method to separate and quantify 3-APAD from its potential degradation products.

Instrumentation and Conditions (Example):

-

HPLC System: Agilent 1200 series or equivalent with a diode array detector (DAD).

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 20 mM potassium phosphate (B84403) buffer, pH 6.5.

-

Mobile Phase B: Acetonitrile.

-

Gradient Program:

-

0-5 min: 5% B

-

5-20 min: 5% to 30% B

-

20-25 min: 30% B

-

25-30 min: 30% to 5% B

-

30-35 min: 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 261 nm.

-

Injection Volume: 10 µL.

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit. Specificity is demonstrated by showing that the 3-APAD peak is well-resolved from all degradation product peaks in the chromatograms from the forced degradation study.

Identification of Degradation Products by LC-MS

Objective: To identify the chemical structures of the major degradation products.

Instrumentation: A liquid chromatography system coupled to a mass spectrometer (LC-MS), preferably with high-resolution capabilities (e.g., Q-TOF or Orbitrap).

Procedure:

-

Analyze the samples from the forced degradation studies using the developed HPLC method coupled to the mass spectrometer.

-

Obtain the mass-to-charge ratio (m/z) of the parent 3-APAD peak and the peaks corresponding to the degradation products.

-

Use the accurate mass measurements to propose elemental compositions for the degradation products.

-

Perform tandem mass spectrometry (MS/MS) on the degradation product ions to obtain fragmentation patterns.

-

Elucidate the structures of the degradation products by interpreting the fragmentation data and comparing it to the structure of 3-APAD and known degradation pathways of NAD+.

Conclusion

This compound is a valuable analog of NAD+ with enhanced stability, making it a preferred reagent in many biochemical and diagnostic applications. However, it is not immune to degradation. The primary degradation pathways involve the hydrolysis of the pyrophosphate and N-glycosidic bonds, which are influenced by pH, temperature, and light. A thorough understanding of these stability limitations and degradation pathways is paramount for the proper handling, storage, and application of 3-APAD. The experimental protocols provided in this guide offer a robust framework for researchers to assess the stability of their 3-APAD preparations and to identify any potential degradation products, thereby ensuring the integrity and validity of their scientific investigations.

References

- 1. 3-乙酰吡啶腺嘌呤二核苷酸 ≥85% | Sigma-Aldrich [sigmaaldrich.com]

- 2. caymanchem.com [caymanchem.com]

- 3. An enzymatic cycling method for this compound to increase the sensitivity of enzymatic methods which employ this NAD analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 5. Hydrolysis of N-Glycosidic Bonds [tud.ttu.ee]

- 6. Analysis of the degradation compounds of chemical warfare agents using liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Acetylpyridine Adenine Dinucleotide (3-APAD): Commercial Sources, Purity, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Acetylpyridine Adenine Dinucleotide (3-APAD), a crucial analog of Nicotinamide Adenine Dinucleotide (NAD+). This document details its commercial availability, typical purity levels, and in-depth experimental protocols for its characterization and use in research, particularly for professionals in drug development and biochemical research.

Commercial Sources and Purity of 3-APAD

3-APAD is commercially available from various suppliers, typically as a lyophilized powder. The purity of commercially available 3-APAD is a critical factor for experimental reproducibility and accuracy. The table below summarizes the offerings from several prominent suppliers. Researchers should always refer to the supplier's certificate of analysis for lot-specific purity data.

| Supplier | Stated Purity | Form | Catalog Number (Example) |

| Sigma-Aldrich | ≥85% | Powder | A5251 |

| Cayman Chemical | ≥90% | Solid | 16832 |

| MedChemExpress | 90% | Solid | HY-114443 |

| OYC Americas | ≥92% | Lyophilized Powder | 44320011 |

| MyBioSource | 92% | Lyophilized Powder | MBS654401 |

| Bontac Bio-Engineering (listed on PharmaSources) | ≥98.0% | White to off-white powder | N/A |

Analytical Methods for Purity Determination

Ensuring the purity of 3-APAD is paramount for its effective use in sensitive biochemical assays. Several analytical techniques are employed to determine the purity of 3-APAD, with High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) being the most common.

A typical quality control workflow for assessing the purity of a new batch of 3-APAD would involve initial visual inspection, followed by spectroscopic and chromatographic analyses to confirm identity and quantify purity, and finally, an enzymatic assay to determine its biological activity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying impurities in a 3-APAD sample. A reversed-phase HPLC method is typically employed.

Experimental Protocol: HPLC Purity Analysis of 3-APAD

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase:

-

A: 0.1 M potassium phosphate (B84403) buffer, pH 6.0.

-

B: Acetonitrile.

-

-

Gradient: A linear gradient from 0% to 50% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 260 nm.

-

Sample Preparation: Dissolve a known amount of 3-APAD in the mobile phase A to a final concentration of approximately 1 mg/mL.

-

Injection Volume: 10 µL.

-

Purity Calculation: The purity is determined by the area percentage of the main 3-APAD peak relative to the total area of all peaks in the chromatogram.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR provides an absolute measure of purity by comparing the integral of a specific proton signal of 3-APAD to that of a certified internal standard of known purity and concentration.

Experimental Protocol: qNMR Purity Analysis of 3-APAD

-